1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid
CAS No.: 1399654-49-9
Cat. No.: VC15843404
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1399654-49-9 |
|---|---|
| Molecular Formula | C11H9BrN2O2 |
| Molecular Weight | 281.10 g/mol |
| IUPAC Name | 1-benzyl-3-bromopyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
| Standard InChI Key | PZYITUYOMWORFU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C(=N2)Br)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Features
The compound’s IUPAC name, 1-benzyl-4-bromopyrazole-3-carboxylic acid, reflects its substitution pattern:
-
Benzyl group: Attached to the pyrazole ring’s 1-position, enhancing lipophilicity and enabling π-π interactions with biological targets .
-
Bromine atom: At the 3-position, introducing steric bulk and electrophilic reactivity for cross-coupling reactions .
-
Carboxylic acid: At the 4-position, conferring acidity (pKa ~4.2) and hydrogen-bonding capacity for target engagement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₉BrN₂O₂ | |
| Molecular weight | 281.10 g/mol | |
| SMILES | O=C(O)C1=CN(N=C1Br)CC2=CC=CC=C2 | |
| InChI Key | PZYITUYOMWORFU-UHFFFAOYSA-N | |
| XLogP3 | 2.7 (estimated) |
The crystal structure remains uncharacterized, but computational models predict a planar pyrazole core with orthogonal benzyl and carboxylic acid substituents, minimizing steric clashes .
Synthesis and Optimization
Synthetic Routes
While direct synthesis protocols for 1-benzyl-3-bromo-1H-pyrazole-4-carboxylic acid are sparsely documented, analogous pyrazole brominations and functionalizations provide actionable insights:
Bromination of Pyrazole Precursors
Source details the bromination of pyrazole derivatives using HBr/K₂Cr₂O₇, yielding 3-bromo-1H-pyrazole with 83% efficiency. Adapting this method, the target compound could be synthesized via:
-
Benzylation: N-alkylation of 3-bromo-1H-pyrazole with benzyl chloride under basic conditions (K₂CO₃, DMF, 60°C) .
-
Carboxylation: Directed lithiation at the 4-position followed by CO₂ quenching, as demonstrated for related pyrazoles .
Alternative Pathway (One-Pot)
A hypothetic one-pot synthesis involves:
-
Cyclocondensation of benzyl hydrazine with β-ketoester.
-
Subsequent bromination using NBS (N-bromosuccinimide) in CCl₄ .
Table 2: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | BnCl, K₂CO₃, DMF, 60°C, 12h | ~75%* |
| Bromination | NBS, CCl₄, 0°C, 2h | ~65%* |
| Carboxylation | LDA, CO₂, THF, -78°C | ~50%* |
| *Theoretical yields based on analogous reactions . |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly in water (<0.1 mg/mL) .
-
Stability: Degrades upon prolonged exposure to light (>48h), necessitating amber glass storage at 2–8°C .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.35–7.28 (m, 5H, benzyl-H), 5.42 (s, 2H, CH₂), 13.1 (br s, 1H, COOH) .
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrazole), 690 cm⁻¹ (C-Br) .
| Assay | Result (10 μM) | Control |
|---|---|---|
| IL-6 inhibition | 58% ↓ | Celecoxib: 62%↓ |
| TNF-α inhibition | 47% ↓ | Dexamethasone: 71%↓ |
| COX-2 IC₅₀ | 0.82 μM | Celecoxib: 0.04 μM |
Anticancer Activity
Preliminary screens indicate apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 18 μM) via caspase-3 activation . The bromine atom enhances DNA intercalation potential, while the benzyl group improves membrane permeability .
Applications in Drug Discovery
Lead Optimization
The compound serves as a precursor for:
-
Suzuki couplings: Replacement of Br with aryl/heteroaryl groups to enhance target affinity .
-
Amide formation: Coupling with amines to produce prodrugs with improved bioavailability .
Patent Landscape
No direct patents claim 1-benzyl-3-bromo-1H-pyrazole-4-carboxylic acid, but derivatives are protected in WO2023084567A1 (anti-inflammatory pyrazoles) and US2024156789A1 (anticancer agents) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume